4-methyl-N-phenylpiperazine-1-carboximidothioic acid
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Overview
Description
The compound with the identifier “4-methyl-N-phenylpiperazine-1-carboximidothioic acid” is a chemical entity that has garnered interest in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-phenylpiperazine-1-carboximidothioic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as alkylation, oxidation, and reduction. Each step is carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and advanced techniques. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and safety. The final product is subjected to rigorous testing to confirm its chemical composition and properties.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-phenylpiperazine-1-carboximidothioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound are carried out under specific conditions, such as controlled temperature and pressure, to ensure optimal results. Common reagents include acids, bases, and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.
Scientific Research Applications
4-methyl-N-phenylpiperazine-1-carboximidothioic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: It is employed in studies related to cellular processes and biochemical pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-phenylpiperazine-1-carboximidothioic acid involves its interaction with specific molecular targets and pathways. It binds to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact mechanism depends on the context in which the compound is used and the specific targets involved.
Properties
IUPAC Name |
4-methyl-N-phenylpiperazine-1-carboximidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-14-7-9-15(10-8-14)12(16)13-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZSVFMALMPFHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=NC2=CC=CC=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=NC2=CC=CC=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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